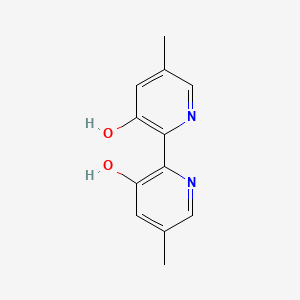

2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is an organic compound belonging to the bipyridine family. It is characterized by the presence of two pyridine rings connected by a single bond, with methyl groups at the 5 and 5’ positions and hydroxyl groups at the 3 and 3’ positions. This compound is widely used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,2’-bipyridine, which is then methylated at the 5 and 5’ positions.

Methylation: The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

In industrial settings, the production of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted bipyridines, depending on the reagents and conditions used.

Scientific Research Applications

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: The compound is used in the study of DNA-binding interactions and as a probe for detecting specific biomolecules.

Industry: The compound is used in the synthesis of dyes, agrochemicals, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA, leading to various biological effects. The compound’s ability to chelate metal ions makes it a valuable tool in studying metal-mediated biochemical processes.

Comparison with Similar Compounds

Similar Compounds

2,2’-Bipyridine: Lacks the methyl and hydroxyl groups, making it less sterically hindered and more flexible in forming complexes.

4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups at the 4 and 4’ positions, affecting its electronic properties.

1,10-Phenanthroline: A related compound with a different ring structure, offering different coordination chemistry properties.

Uniqueness

5,5’-Dimethyl-[2,2’-bipyridine]-3,3’-diol is unique due to the presence of both methyl and hydroxyl groups, which influence its steric and electronic properties. These modifications enhance its ability to form stable complexes with metal ions and make it a versatile compound in various applications.

Biological Activity

The compound 2-(3-Hydroxy-5-methylpyridin-2(1H)-ylidene)-5-methylpyridin-3(2H)-one is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N2O, with a molecular weight of approximately 200.24 g/mol. Its structure consists of two methyl-substituted pyridine rings connected by a ylidene functional group, which is crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 8.1 μM against the c-MET kinase, suggesting a potential role in inhibiting tumor growth in non-small cell lung cancer (NSCLC) cells .

| Compound | Target | IC50 (μM) |

|---|---|---|

| This compound | c-MET | 8.1 |

| Related Compound | SMO | 0.060 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. Studies have shown that derivatives can selectively inhibit carbonic anhydrase IX (CA IX) with IC50 values ranging from 10.93 to 25.06 nM, indicating a strong potential for targeting cancer cells while sparing normal cells .

The proposed mechanism of action for This compound involves the modulation of signaling pathways associated with cell proliferation and apoptosis. The compound appears to induce apoptosis in cancer cell lines, as evidenced by increased annexin V-FITC staining in treated MDA-MB-231 cells .

Case Study 1: NSCLC Treatment

In a preclinical model, the administration of This compound resulted in significant tumor regression in NSCLC xenografts. The study highlighted the compound's ability to inhibit tumor growth through c-MET pathway disruption, leading to reduced cell survival and increased apoptosis rates.

Case Study 2: Selectivity Against CA IX

Another study focused on the selectivity of pyridine derivatives against CA IX compared to CA II, showcasing the potential for developing targeted therapies that minimize side effects associated with traditional chemotherapeutics. The findings indicated that compounds with structural similarities to This compound could effectively inhibit CA IX without significantly affecting CA II activity.

Properties

CAS No. |

137320-28-6 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methylpyridin-2-yl)-5-methylpyridin-3-ol |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-9(15)11(13-5-7)12-10(16)4-8(2)6-14-12/h3-6,15-16H,1-2H3 |

InChI Key |

FZWDUIJXEGEWOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C2=C(C=C(C=N2)C)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.